molecular formula C29H40N6O6S B1676504 Metkephamid CAS No. 66960-34-7

Metkephamid

Cat. No.: B1676504
CAS No.: 66960-34-7
M. Wt: 600.7 g/mol
InChI Key: FWDIKROEWJOQIQ-JMBSJVKXSA-N
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Description

Metkephamid, also known as metkefamide, is a synthetic opioid pentapeptide and a derivative of methionine enkephalin. It has the amino acid sequence tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide. This compound is known for its potent agonist activity on delta- and mu-opioid receptors, as well as its high affinity for the kappa-3 opioid receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metkephamid is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions

Metkephamid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include methionine sulfoxide (from oxidation) and modified peptides with substituted amino acid residues .

Scientific Research Applications

Metkephamid has several scientific research applications, including:

Mechanism of Action

Metkephamid exerts its effects by binding to and activating delta- and mu-opioid receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release and the modulation of pain signals. This compound’s high affinity for the kappa-3 opioid receptor also contributes to its analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its enhanced stability against proteolytic degradation and its ability to penetrate the blood-brain barrier. These properties make it a promising candidate for therapeutic applications with prolonged effects and reduced side effects compared to other opioid peptides .

Properties

CAS No.

66960-34-7

Molecular Formula

C29H40N6O6S

Molecular Weight

600.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C29H40N6O6S/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)/t18-,22+,23+,24+/m1/s1

InChI Key

FWDIKROEWJOQIQ-JMBSJVKXSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YAGFM

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Ala-2-N-Me-Met-enkephalinamide
enkephalinamide-Met, Ala(2)-N(2)-Me-
enkephalinamide-Met, alanyl(2)-N(2)-methyl-
LY 127623
LY-127623
Met-enkephalinamide, Ala(2)-N(2)-Me-
methionine-enkephalinamide, Ala(2)-N(2)-Me-
metkephamid
metkephamid monoacetate, (L-Tyr-D-Ala-Gly-L-Phe)-(L-Met)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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